2,2-Dimethoxyspiro[3.3]heptan-6-ol

Medicinal Chemistry Drug Design Scaffold Selection

2,2-Dimethoxyspiro[3.3]heptan-6-ol (CAS 2411640-05-4, C₉H₁₆O₃, MW 172.22) is a functionalized derivative of the spiro[3.3]heptane scaffold, a saturated, three-dimensional carbocyclic core increasingly adopted in drug discovery as a rigid sp³-rich bioisostere of benzene. The compound features a dimethoxy ketal at the 2-position (functioning as a protected ketone) and a free hydroxyl group at the 6-position, enabling orthogonal derivatization and modular incorporation into larger molecular architectures.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Cat. No. B8249277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethoxyspiro[3.3]heptan-6-ol
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCOC1(CC2(C1)CC(C2)O)OC
InChIInChI=1S/C9H16O3/c1-11-9(12-2)5-8(6-9)3-7(10)4-8/h7,10H,3-6H2,1-2H3
InChIKeyJSPSUOFSOXMSGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethoxyspiro[3.3]heptan-6-ol: Core Saturated sp³-Rich Scaffold for Medicinal Chemistry


2,2-Dimethoxyspiro[3.3]heptan-6-ol (CAS 2411640-05-4, C₉H₁₆O₃, MW 172.22) is a functionalized derivative of the spiro[3.3]heptane scaffold, a saturated, three-dimensional carbocyclic core increasingly adopted in drug discovery as a rigid sp³-rich bioisostere of benzene [1]. The compound features a dimethoxy ketal at the 2-position (functioning as a protected ketone) and a free hydroxyl group at the 6-position, enabling orthogonal derivatization and modular incorporation into larger molecular architectures. The parent spiro[3.3]heptane core exhibits Fsp³ = 1.0 and provides non-coplanar exit vectors that mimic meta-, para-, and mono-substituted phenyl rings while conferring enhanced three-dimensionality and reduced planarity relative to aromatic systems [2].

Why 2,2-Dimethoxyspiro[3.3]heptan-6-ol Cannot Be Replaced by Simpler Analogs


Simple interchange with other spirocyclic alcohols or protected ketones is not scientifically justified without quantitative scrutiny of physicochemical and stereochemical differences. The spiro[3.3]heptane core itself confers fundamentally altered three-dimensional geometry and lipophilicity profiles relative to planar aromatic comparators such as benzene [1], while nitrogen-containing azaspiroheptane analogs produce distinct logD shifts (up to −1.0) compared to piperidine-based building blocks depending on the point of attachment [2]. The specific 2,2-dimethoxy-6-ol substitution pattern is particularly relevant for medicinal chemistry applications requiring orthogonal functional handles—the dimethoxy ketal serves as a latent ketone while the free hydroxyl enables direct conjugation—a bifunctionality absent in simpler mono-substituted spiro[3.3]heptanes or fully reduced analogs. The evidence presented below quantifies these scaffold-level differentiators that procurement decisions must account for.

Quantitative Differentiation Evidence for 2,2-Dimethoxyspiro[3.3]heptan-6-ol Scaffold vs. Comparators


Fraction sp³ (Fsp³) Comparison: Spiro[3.3]heptane Core vs. Benzene

The spiro[3.3]heptane core exhibits Fsp³ = 1.0 (fully saturated), compared to Fsp³ = 0 for the benzene ring, representing a maximal shift from planar aromatic to three-dimensional saturated chemical space [1]. This difference is associated with improved clinical progression rates; compounds with higher Fsp³ and stereogenic content show enhanced success in advancing from hit to lead to clinical candidate [2].

Medicinal Chemistry Drug Design Scaffold Selection

Solubility Enhancement via sp³-Rich Scaffold Architecture

The shift from planar aromatic systems to saturated spirocyclic cores is associated with improved aqueous solubility. Literature analysis indicates that increasing Fsp³ enhances key ADME profiles including solubility and permeability relative to aromatic comparators [1]. This effect stems from disruption of π-π stacking and crystal packing forces that limit solubility in planar aromatic compounds.

Physicochemical Properties ADME Formulation

Lipophilicity Modulation: logD Shift of Azaspiroheptanes vs. Piperidines

In a systematic medicinal chemistry analysis of azaspiro[3.3]heptanes as replacements for piperidines, morpholines, and piperazines, introducing the spirocyclic center lowered measured logD₇.₄ by up to −1.0 relative to the parent heterocycle in most cases [1]. This reduction occurs despite the net addition of a single carbon atom and is rationalized by increased basicity of the spirocyclic amine. Notably, N-linked 2-azaspiro[3.3]heptane showed the opposite effect (logD₇.₄ increase up to +0.5), demonstrating that lipophilicity outcomes are sensitive to the specific attachment point [1].

Lipophilicity logD Drug-likeness

Stereochemical Complexity: 18 vs. 3 Disubstituted Isomer Patterns

For a given disubstituted derivative, benzene offers only three possible substitution isomers (ortho, meta, para). In contrast, the three-dimensional spiro[3.3]heptane core provides 18 distinct ways to arrange two different substituents around its separate rings, and all 18 isomers are chiral [1]. This six-fold increase in stereochemical diversity enables more thorough exploration of structure-activity relationships around biological targets [1].

Stereochemistry Chemical Space Scaffold Diversity

Metabolic Stability: Scaffold Resistance to Oxidative Metabolism

The spiro[3.3]heptane core is resistant to cytochrome P450-mediated oxidation at the cyclobutane ring positions due to the absence of benzylic or allylic C-H bonds that are typical metabolic soft spots in aromatic and heteroaromatic systems. Engineered P450BM3 enzyme variants were required to achieve hydroxylation of the spiro[3.3]heptane core, with only 42 out of 95 screened variants showing any activity, and only three distal monohydroxylated regioisomers produced with complete enantioselectivity [1]. This metabolic robustness contrasts with the facile oxidative metabolism of benzene-containing compounds.

Metabolic Stability ADME Lead Optimization

Recommended Procurement Scenarios for 2,2-Dimethoxyspiro[3.3]heptan-6-ol


Saturated Bioisostere Replacement of Benzene in Lead Optimization

Procure 2,2-dimethoxyspiro[3.3]heptan-6-ol when seeking to replace a planar phenyl or substituted benzene ring with a saturated, three-dimensional scaffold that maintains similar spatial exit vectors while increasing Fsp³ from 0 to 1.0 [1]. This substitution has been validated in anticancer drug analogs of sonidegib, vorinostat, and the anesthetic benzocaine, where the spiro[3.3]heptane core was successfully incorporated in place of meta-benzene, phenyl, and para-benzene rings respectively [1].

Fragment-Based Drug Discovery (FBDD) Library Construction

The spiro[3.3]heptane core is gaining prominence as a template for fragment development in early-stage drug discovery [1]. 2,2-Dimethoxyspiro[3.3]heptan-6-ol offers bifunctional orthogonal handles (protected ketone and free hydroxyl) suitable for fragment elaboration. The core provides 18 possible disubstituted isomer patterns compared to only 3 for benzene, enabling more thorough exploration of chemical space around biological targets [1].

LogD Optimization Programs Requiring Lipophilicity Reduction

For medicinal chemistry programs where high lipophilicity (logD) is limiting ADME properties, spirocyclic scaffold introduction can lower measured logD₇.₄ by up to −1.0 relative to piperidine-, morpholine-, or piperazine-based building blocks [1]. This scaffold-level advantage supports procurement of spiro[3.3]heptane derivatives as strategic replacements for traditional heterocycles when logD reduction is a primary optimization goal [1].

Biocatalytic Diversification and Late-Stage Functionalization

2,2-Dimethoxyspiro[3.3]heptan-6-ol can serve as a substrate for engineered P450BM3 biocatalytic hydroxylation, enabling selective, enantioselective introduction of hydroxyl groups at distal positions of the spirocyclic core [1]. This approach has been validated on spiro[3.3]heptane-2-carboxamide derivatives, producing three regioisomeric monohydroxylated products with essentially complete enantioselectivity, which can be further elaborated via C-H amination [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethoxyspiro[3.3]heptan-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.